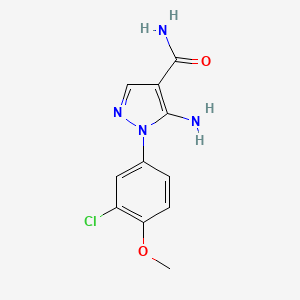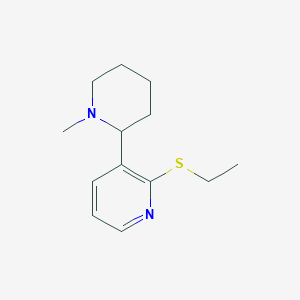
3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈是一种有机化合物,其特征在于吡咯环被一个4-氟苄基和一个腈基取代。
准备方法
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈的合成通常涉及在特定条件下,4-氟苄基溴与吡咯衍生物的反应。一种常见的方法包括使用诸如碳酸钾之类的碱,在诸如二甲基甲酰胺 (DMF) 之类的非质子溶剂中。反应在升高的温度下进行,以促进亲核取代反应,从而形成所需的产物。
工业生产方法可能涉及类似的合成路线,但经过优化以进行大规模生产。这包括使用连续流动反应器和自动化系统,以确保一致的质量和产量。
化学反应分析
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈经历各种化学反应,包括:
氧化: 该化合物可以使用诸如高锰酸钾或三氧化铬之类的试剂氧化,从而形成相应的羧酸或酮。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,从而形成还原衍生物。
取代: 腈基可以与胺、醇或硫醇进行亲核取代反应,分别形成酰胺、酯或硫酯。
这些反应中常用的试剂和条件包括用于氧化的强氧化剂,用于还原的金属催化剂氢气,以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈具有多种科学研究应用:
化学: 它用作合成更复杂的有机分子的中间体,特别是在开发药物和农用化学品方面。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力,包括神经系统疾病和癌症。
工业: 由于其独特的化学性质,它被用于开发先进材料,例如聚合物和涂层。
作用机制
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以通过与酶或受体结合而起作用,从而调节其活性。例如,它可以抑制参与疾病途径的某些酶的活性,从而产生治疗效果。所涉及的具体分子靶标和途径正在进行研究。
相似化合物的比较
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈可以与其他类似化合物进行比较,例如:
4-(4-氟苄基)哌啶: 这种化合物也包含一个4-氟苄基,但其核心结构不同,为哌啶环。
4-氟苄胺: 这种化合物包含一个连接到胺的4-氟苄基,使其结构比吡咯衍生物更简单。
3-(1-(4-氟苄基)-1H-吡咯-2-基)-3-氧代丙腈的独特之处在于它将吡咯环与腈基和4-氟苄基取代基结合在一起,赋予其独特的化学和生物学性质。
属性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC 名称 |
3-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H11FN2O/c15-12-5-3-11(4-6-12)10-17-9-1-2-13(17)14(18)7-8-16/h1-6,9H,7,10H2 |
InChI 键 |
QYAUSGWBGYQAAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=C1)C(=O)CC#N)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)




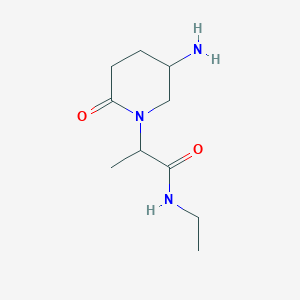

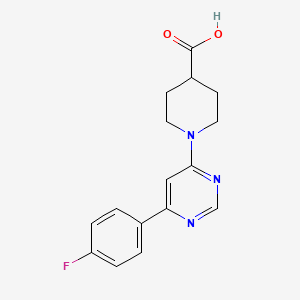
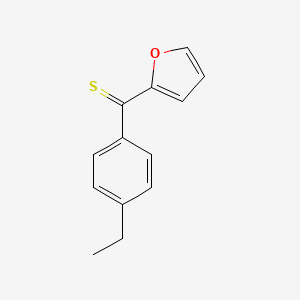
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
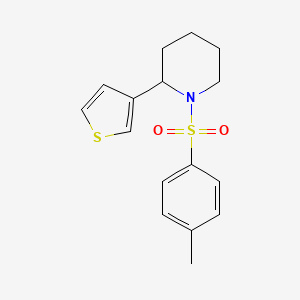
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
